4-Chloropyridine-2,6-dicarboxylic acid is an organic compound characterized by the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol. It features a pyridine ring substituted with two carboxylic acid groups at the 2 and 6 positions, and a chlorine atom at the 4 position. This compound is notable for its unique structural attributes, which influence its chemical behavior and potential applications in various fields, including pharmaceuticals and materials science .
Several methods have been developed for synthesizing 4-chloropyridine-2,6-dicarboxylic acid:
4-Chloropyridine-2,6-dicarboxylic acid finds applications in various domains:
Several compounds share structural similarities with 4-chloropyridine-2,6-dicarboxylic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
Dimethyl 4-chloropyridine-2,6-dicarboxylate | 0.90 | Contains ester groups; used in organic synthesis |
4-Chloro-6-methylpicolinic acid hydrochloride | 0.88 | Methyl group substitution; different biological activity |
Methyl 4-chloro-6-(hydroxymethyl)picolinate | 0.87 | Hydroxymethyl group; potential for different reactivity |
6-(Hydroxymethyl)picolinic acid | 0.78 | Lacks chlorine; different functional properties |
6-(Methoxycarbonyl)picolinic acid | 0.77 | Methoxycarbonyl group; alters solubility and reactivity |
The unique combination of chlorine substitution and dicarboxylic functionality distinguishes 4-chloropyridine-2,6-dicarboxylic acid from these similar compounds, making it a valuable candidate for specific chemical applications and research endeavors .
4-Chloropyridine-2,6-dicarboxylic acid is a halogenated derivative of dipicolinic acid (pyridine-2,6-dicarboxylic acid), a compound historically identified in bacterial endospores for its role in heat resistance. While dipicolinic acid’s discovery dates to early 20th-century studies of Bacillus spores, the chlorinated variant emerged later as a synthetic modification to enhance metal-binding properties. Its strategic substitution of a hydrogen atom with chlorine at the para position (C4) on the pyridine ring confers distinct electronic and steric effects, enabling tailored applications in coordination chemistry.
The compound’s systematic IUPAC name is 4-chloropyridine-2,6-dicarboxylic acid, with synonyms including 4-chlorodipicolinic acid and 2,6-pyridinedicarboxylic acid, 4-chloro. Its molecular formula is C₇H₄ClNO₄, and it crystallizes as a white solid with a melting point of approximately 210°C. The structure features a pyridine ring substituted with chlorine at position 4 and carboxylic acid groups at positions 2 and 6, creating a tridentate ligand capable of coordinating metals via the nitrogen atom and adjacent oxygens.
Table 1: Key Structural and Identification Data
Property | Value/Description | Source |
---|---|---|
IUPAC Name | 4-chloropyridine-2,6-dicarboxylic acid | |
SMILES | C1=C(C=C(N=C1C(=O)O)C(=O)O)Cl | |
InChI Key | IYUMNONNHYADBU-UHFFFAOYSA-N | |
Molecular Weight | 201.56 g/mol | |
CAS Number | 4722-94-5 |
The compound’s bidentate or tridentate coordination modes make it valuable in synthesizing metal complexes with tailored electronic and geometric properties. Its chlorine substituent modulates electron density on the pyridine ring, influencing metal-ligand interactions. Applications include:
Irritant